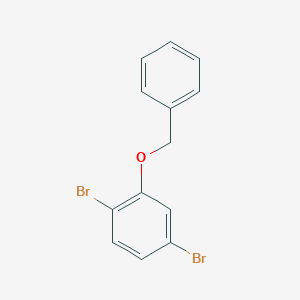

1,4-Dibromo-2-(phenylmethoxy)-benzene

Übersicht

Beschreibung

1,4-Dibromo-2-(phenylmethoxy)-benzene is a brominated aromatic compound. It has a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds, substituted with two bromine atoms at the 1 and 4 positions and a phenylmethoxy group at the 2 position .

Synthesis Analysis

While the specific synthesis for 1,4-Dibromo-2-(phenylmethoxy)-benzene is not available, brominated aromatic compounds are typically synthesized through electrophilic aromatic substitution reactions . In this type of reaction, a hydrogen atom on the aromatic ring is replaced by a bromine atom.Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2-(phenylmethoxy)-benzene would consist of a benzene ring with bromine atoms attached at the 1 and 4 positions and a phenylmethoxy group at the 2 position .Chemical Reactions Analysis

Brominated aromatic compounds can undergo various reactions. One common reaction is the nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2-(phenylmethoxy)-benzene would be influenced by its molecular structure. Bromine atoms are heavy and can significantly increase the molecular weight of the compound .Wissenschaftliche Forschungsanwendungen

Solid State Interactions

1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene and its derivatives demonstrate significant solid-state interactions. They exhibit distinct packing interactions, such as C–Br...π(arene) interactions and Br...Br interactions, which are crucial in understanding molecular interactions and crystal engineering (Manfroni et al., 2021).

Polymer Synthesis

The compound serves as a bifunctional initiator in the polymerization process, particularly in creating poly(p-phenylene) graft copolymers with various side chains. This application is vital in developing new materials with specific solubility and thermal properties (Cianga et al., 2002).

Polymerization Catalyst

In ring-opening polymerization, 1,4-Dibromo-2-(phenylmethoxy)-benzene acts as an initiator. It's used in synthesizing copolymers with applications in materials science, where understanding the solubility and thermal behavior of polymers is crucial (Yurteri et al., 2004).

Suzuki-Miyaura Reactions

The compound is integral in Suzuki-Miyaura reactions for synthesizing various di- and terphenyls. This application is significant in the field of organic synthesis and in the development of new chemical compounds (Ullah et al., 2011).

Organic Synthesis

Its derivatives play a role in the total synthesis of biologically active, naturally occurring compounds. This aspect is essential for the development of new pharmaceuticals and the study of natural products (Akbaba et al., 2010).

Cross-Coupling Reactions

1,4-Dibromo-2-(phenylmethoxy)-benzene is used in the development of palladium complexes for cross-coupling reactions. This application is significant in catalysis and the synthesis of complex organic molecules (Deschamps et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dibromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBIFYIKNYMRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2-(phenylmethoxy)-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)

![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)

![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)

![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)

![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)

![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)